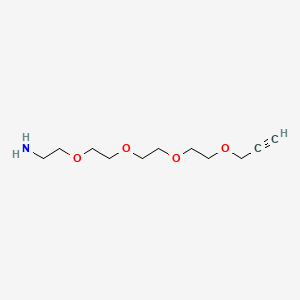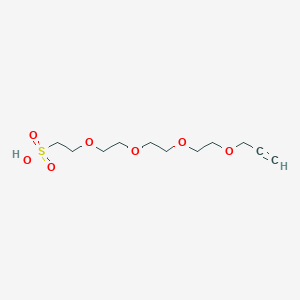
17-Hydroxydigitoxigenin
Vue d'ensemble
Description
17-Hydroxydigitoxigenin is a hydroxylated derivative of digitoxigenin, a cardenolide aglycone. Cardenolides are a class of steroidal compounds known for their potent biological activities, particularly in the treatment of heart conditions. The hydroxylation at the 17th position of digitoxigenin introduces unique chemical properties that make this compound an interesting subject for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 17-Hydroxydigitoxigenin typically involves the biotransformation of digitoxigenin. Microorganisms such as Absidia orchidis and Cochliobolus lunatus have been used to hydroxylate digitoxigenin at specific positions, including the 17th position . The biotransformation process involves incubating digitoxigenin with these microorganisms under controlled conditions, such as a medium containing glucose, peptone, and corn steep liquor .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using the aforementioned microorganisms. The biotransformation is carried out in bioreactors, where conditions such as temperature, pH, and nutrient supply are optimized to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are typically mediated by microbial enzymes, while oxidation and reduction can be achieved using chemical reagents .
Common Reagents and Conditions:
Hydroxylation: Microbial enzymes from Absidia orchidis or Cochliobolus lunatus.
Oxidation: Chemical oxidants such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of digitoxigenin, such as 1β-hydroxydigitoxigenin, 5β-hydroxydigitoxigenin, and 7β-hydroxydigitoxigenin .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and enzyme interactions.
Medicine: Investigated for its cardiotonic properties and potential use in treating heart conditions
Mécanisme D'action
The primary mechanism of action of 17-Hydroxydigitoxigenin involves the inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition disrupts the electrochemical gradient of sodium and potassium ions across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, which is beneficial in treating heart failure .
Comparaison Avec Des Composés Similaires
- Digitoxigenin
- 1β-Hydroxydigitoxigenin
- 5β-Hydroxydigitoxigenin
- 7β-Hydroxydigitoxigenin
- 11α-Hydroxydigitoxigenin
Comparison: Compared to its parent compound digitoxigenin, 17-Hydroxydigitoxigenin exhibits enhanced biological activity due to the additional hydroxyl group. This modification increases its solubility and alters its interaction with biological targets, making it a more potent cardiotonic agent .
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14-,16+,17+,18-,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPWFMQSGITBY-IKVCRZIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















